

(R)-UT-155: A Technical Guide to a Novel Androgen Receptor Degradar

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Compound of Interest

Compound Name: (R)-UT-155

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Introduction

(R)-UT-155 is a selective androgen receptor degrader (SARD), a compound designed to not only block the function of the androgen receptor (AR) but also to promote its degradation. It is the R-enantiomer of the more broadly studied compound UT-155. Unlike its S-isomer, which binds to both the N-terminal domain (NTD) and the ligand-binding domain (LBD) of the AR, **(R)-UT-155** selectively targets the NTD, specifically the activation function-1 (AF-1) region. This distinct mechanism of action makes it a molecule of interest in the context of castration-resistant prostate cancer (CRPC), particularly in cases where resistance to traditional anti-androgen therapies has developed. This guide provides an in-depth technical overview of **(R)-UT-155**, its mechanism of action, and the experimental methodologies used to characterize its function.

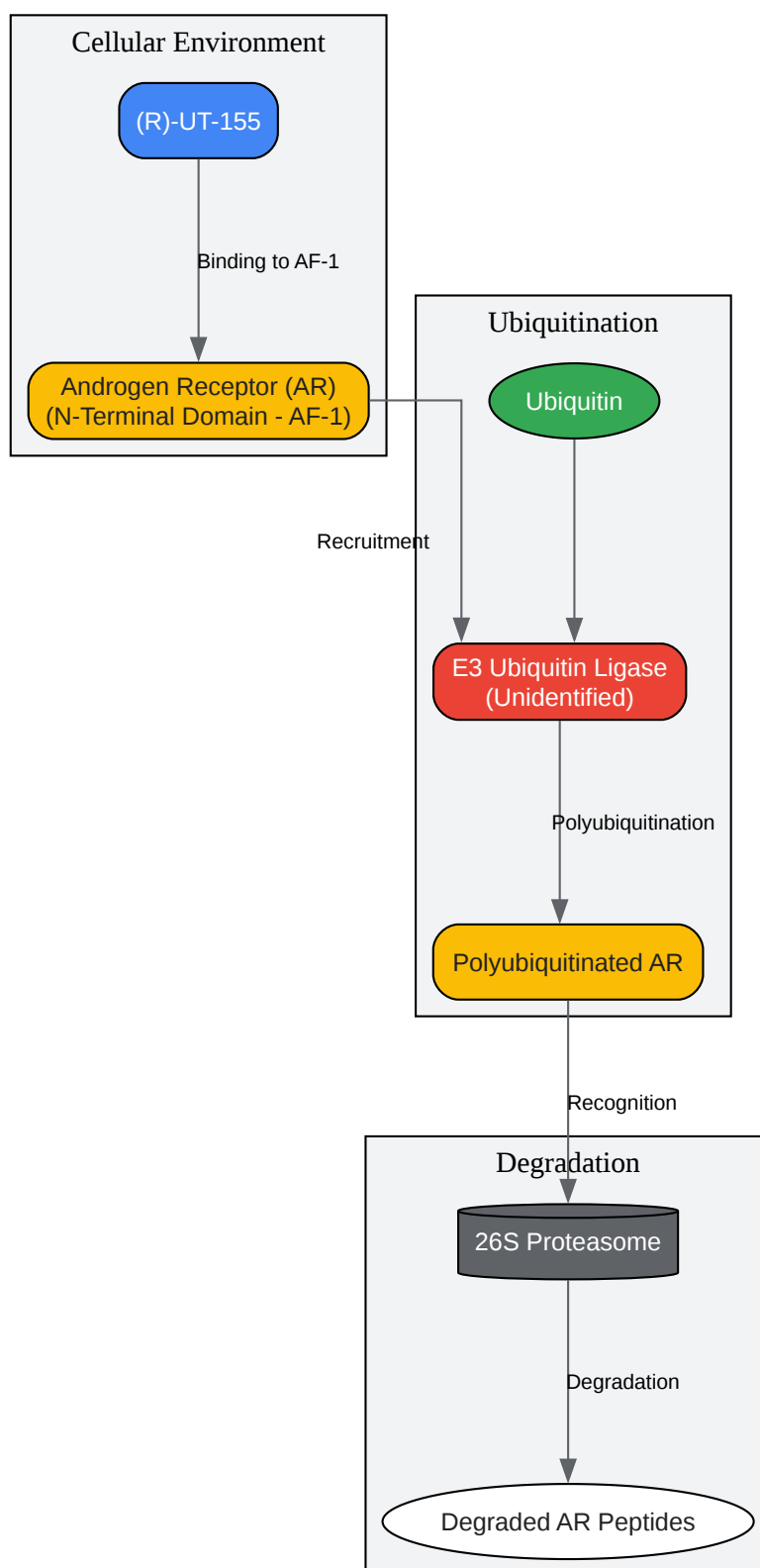
Mechanism of Action

(R)-UT-155 exerts its effects by binding to the AF-1 region within the N-terminal domain of the androgen receptor. This interaction is thought to induce a conformational change in the AR protein, marking it for degradation by the cellular machinery. The primary pathway for this degradation is the ubiquitin-proteasome system. While the specific E3 ubiquitin ligase responsible for mediating the ubiquitination of the AR in response to **(R)-UT-155** has not been definitively identified in the available literature, the process is confirmed to be proteasome-dependent. This targeted degradation of the AR leads to a reduction in the total cellular levels

of the receptor, thereby inhibiting downstream androgen signaling and impeding the growth of androgen-dependent cancer cells.

Signaling Pathway

The proposed signaling pathway for **(R)-UT-155**-mediated androgen receptor degradation is depicted below. **(R)-UT-155** binds to the AF-1 region of the AR's N-terminal domain. This binding event is hypothesized to recruit an E3 ubiquitin ligase, which then polyubiquitinates the AR. The polyubiquitinated AR is subsequently recognized and degraded by the 26S proteasome.



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Caption: Proposed mechanism of **(R)-UT-155**-induced androgen receptor degradation.

Quantitative Data

While specific quantitative data for **(R)-UT-155** is limited in publicly available literature, which often describes it as "less active" than its S-isomer, the following table summarizes the available data for the related compound UT-155 to provide context. Further research is required to definitively quantify the binding affinity and degradation potency of the (R)-enantiomer.

Compound	Target	Assay	Value	Reference
UT-155	Androgen Receptor LBD	Radioligand Binding Assay (Ki)	267 nM	[1]
UT-155	Androgen Receptor	AR Transactivation Assay (IC50)	85 nM	[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of androgen receptor degraders like **(R)-UT-155**.

Androgen Receptor Degradation Assay (Western Blot)

Objective: To determine the ability of **(R)-UT-155** to induce the degradation of the androgen receptor in a cellular context.

Workflow:



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Caption: Workflow for Western blot analysis of AR degradation.

Methodology:

- **Cell Culture:** Prostate cancer cell lines (e.g., LNCaP, 22Rv1) are cultured in appropriate media supplemented with fetal bovine serum.
- **Treatment:** Cells are treated with varying concentrations of **(R)-UT-155** or vehicle control for different time points. To confirm proteasome-dependent degradation, a set of cells is co-treated with a proteasome inhibitor (e.g., 10 μ M bortezomib).
- **Protein Extraction:** Cells are lysed using RIPA buffer containing protease inhibitors.
- **Protein Quantification:** The total protein concentration of the lysates is determined using a BCA protein assay kit.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein (e.g., 20-30 μ g) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor (e.g., anti-AR N-20). A primary antibody for a loading control (e.g., anti-actin) is also used. Following incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Data Analysis:** The intensity of the AR and loading control bands is quantified using densitometry software. The level of AR is normalized to the loading control to determine the relative decrease in AR protein levels.

In Vitro Ubiquitination Assay

Objective: To determine if **(R)-UT-155** directly promotes the ubiquitination of the androgen receptor.

Methodology:

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the purified androgen receptor protein.

- Treatment: **(R)-UT-155** or vehicle control is added to the reaction mixture.
- Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to occur.
- Analysis: The reaction products are then analyzed by SDS-PAGE and Western blotting using an anti-ubiquitin antibody and an anti-AR antibody to detect polyubiquitinated AR.

Conclusion

(R)-UT-155 represents a promising therapeutic agent for castration-resistant prostate cancer due to its unique mechanism of action involving the targeted degradation of the androgen receptor through its interaction with the N-terminal domain. While further research is needed to fully elucidate the specific molecular players involved, such as the E3 ubiquitin ligase, and to quantify its activity in comparison to its S-enantiomer, the existing data strongly support its potential as a next-generation anti-androgen therapy. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of **(R)-UT-155** and other novel SARs.

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References

- 1. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
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